5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride
Description
5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine dihydrochloride is a pyrimidine derivative featuring a fluorine atom at the 5-position and a piperidin-4-ylmethoxy group at the 4-position. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Pyrimidine derivatives are widely studied for their biological activities, including kinase inhibition, antimicrobial effects, and central nervous system modulation .
Properties
IUPAC Name |
5-fluoro-4-(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O.2ClH/c11-9-5-13-7-14-10(9)15-6-8-1-3-12-4-2-8;;/h5,7-8,12H,1-4,6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQJAUWWRPGFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=NC=C2F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 5-fluoropyrimidine with piperidine in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with methoxy groups under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- In vitro studies have demonstrated that 5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride exhibits potent anticancer properties. Research has shown that it inhibits cell proliferation in various cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 1.75 μM to 9.46 μM, which is significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Cell Line IC50 (μM) Comparison with 5-FU (IC50 μM) MCF-7 1.75 - 9.46 17.02 MDA-MB-231 1.75 - 9.46 11.73 - Enzyme Inhibition :
- Receptor Modulation :
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with commercially available fluorinated pyrimidines.
- Reaction Conditions : Common synthetic routes include nucleophilic substitution reactions where piperidin-4-ylmethanol reacts with fluorinated pyrimidines under controlled conditions to yield the desired product .
Research indicates that the biological activity of this compound is primarily due to its structural features:
- Fluorine Substitution : The fluorine atom at the 5-position of the pyrimidine ring enhances lipophilicity and biological interactions.
- Piperidine Moiety : The piperidine group contributes to the compound's ability to penetrate biological membranes and interact with cellular targets .
Case Studies
- Anticancer Research : A study evaluated the efficacy of this compound against various cancer cell lines, demonstrating significant growth inhibition compared to traditional chemotherapeutics .
- Pharmacological Studies : Investigations into its role as a GPR119 agonist have shown promise for treating type 2 diabetes by stimulating insulin release and enhancing incretin secretion .
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Pyrimidine and Quinazoline Families
Quinazoline Derivatives
- D156844 ([5-(1-(2-fluorobenzyl)piperidin-4-ylmethoxy]quinazoline-2,4-diamine dihydrochloride): Core Structure: Quinazoline (vs. pyrimidine in the target compound). Substituents: Piperidin-4-ylmethoxy group with a 2-fluorobenzyl modification. Activity: Quinazolines are known for kinase inhibition (e.g., EGFR inhibitors) and anticancer properties.
Pyrimidine Derivatives
- 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride: Core Structure: Pyrimidine. Substituents: Chlorine at 5-position and piperazine (vs. piperidine in the target compound). This compound is marketed as a versatile scaffold for drug discovery .
1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine Dihydrochloride :
Antidepressant Activity
- 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride :
LSD1 Inhibition
- 3-(Piperidin-4-ylmethoxy)pyridine-containing compounds (e.g., Compound 5) :
- Core Structure : Pyridine (vs. pyrimidine).
- Substituents : Piperidin-4-ylmethoxy group (shared with the target compound).
- Activity : Potent lysine-specific demethylase 1 (LSD1) inhibitors, validated in cancer models. The pyridine core may offer distinct electronic properties compared to pyrimidine .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | D156844 | 5-Chloro-4-(piperazin-1-yl)pyrimidine |
|---|---|---|---|
| Molecular Weight | ~300–350 g/mol (estimated) | ~450 g/mol (estimated) | 271.6 g/mol |
| Solubility | High (dihydrochloride salt) | High (dihydrochloride salt) | Moderate |
| Bioavailability | Enhanced via salt formation | Enhanced via salt formation | Variable |
| Typical Targets | Kinases, CNS receptors | Kinases (e.g., EGFR) | Scaffold for diverse targets |
Biological Activity
5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine; dihydrochloride, also known as 5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride, is a compound of significant interest in the field of medicinal chemistry due to its biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name : 5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine; hydrochloride
- Molecular Formula : C10H15ClFN3O
- Molecular Weight : 247.70 g/mol
- CAS Number : 1353965-96-4
Synthesis
The synthesis of 5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine involves several steps, typically starting from 5-fluoropyrimidine and piperidin-4-ylmethanol. The synthetic route includes:
- Nucleophilic Substitution : The fluorine atom in 5-fluoropyrimidine is substituted by the piperidine moiety.
- Formation of Dihydrochloride Salt : The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.
The biological activity of 5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine primarily involves its interaction with specific enzymes and cellular receptors. It has shown potential as an inhibitor in various biochemical pathways, particularly those related to cancer cell proliferation and microbial resistance.
Anticancer Activity
Research indicates that compounds structurally related to 5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine exhibit significant anticancer properties. For example:
- Inhibition of Cancer Cell Lines : Studies have reported IC50 values ranging from 0.87 to 12.91 µM against MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating better growth inhibition than the positive control, 5-Fluorouracil (IC50 values of 17.02 µM and 11.73 µM) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Resistant Strains : Similar pyrimidine derivatives have shown activity against resistant strains of bacteria such as Staphylococcus faecium, with IC50 values as low as M .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has a favorable profile:
- Oral Bioavailability : Demonstrated an oral bioavailability (F) of after administration in animal models.
- Toxicity Profile : No acute toxicity was observed in mice at doses up to .
Case Study 1: Anticancer Efficacy
A study published in MDPI demonstrated that a derivative similar to 5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine significantly inhibited EGFR phosphorylation in cancer cells and induced apoptosis, suggesting its potential as a therapeutic agent for EGFR-mutant cancers .
Case Study 2: Antimicrobial Resistance
Another investigation highlighted the efficacy of related pyrimidines against S. faecium, particularly strains resistant to traditional treatments like 5-fluorouracil. The study noted a decrease in total protein content in treated bacterial cells, indicating a mechanism that disrupts cellular integrity .
Comparative Analysis
Q & A
Q. What are the recommended synthetic routes for 5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine dihydrochloride, and how do reaction conditions influence yield?
A two-step synthesis is typical: (1) nucleophilic substitution of a chloro- or methoxy-pyrimidine precursor with piperidin-4-ylmethanol, followed by (2) hydrochloride salt formation. Reaction conditions such as temperature (e.g., 50°C for salt formation ), solvent polarity (DMF or DMSO for nucleophilic substitution ), and stoichiometric ratios (e.g., HCl molarity for salt stabilization ) critically affect yield. Optimize via controlled addition of reagents and inert atmosphere to minimize side reactions.
Q. Which spectroscopic techniques are critical for characterizing the compound, and what spectral markers distinguish it from intermediates?
- ¹H/¹³C NMR : Identify the piperidine methoxy group (δ ~3.5–4.0 ppm for CH₂O) and aromatic pyrimidine protons (δ ~8.0–8.5 ppm).
- ¹⁹F NMR : A singlet near δ -120 ppm confirms the fluorine substituent .
- HPLC-MS : Purity >98% with a molecular ion peak at m/z corresponding to [M+H]⁺ (calculated for C₁₀H₁₄FN₃O·2HCl: 294.1 g/mol ).
- FT-IR : C-F stretch at ~1100 cm⁻¹ and N-H stretches from the hydrochloride salt .
Q. How does the compound’s solubility profile in polar vs. aprotic solvents impact its applicability in biological assays?
The hydrochloride salt enhances aqueous solubility (e.g., ~10–20 mg/mL in water), making it suitable for in vitro assays. In aprotic solvents like DMSO, solubility exceeds 50 mg/mL, facilitating stock solution preparation. However, prolonged storage in DMSO may require desiccation to prevent hydrolysis .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to kinase enzymes, and how do these align with experimental IC₅₀ data?
- Density Functional Theory (DFT) : Models electronic effects of the fluorine substituent on pyrimidine’s π-π stacking with kinase active sites.
- Molecular Docking : Predicts binding poses using crystal structures (e.g., EGFR or CDK2). For example, the piperidine moiety may occupy hydrophobic pockets, while fluorine enhances hydrogen bonding .
- Validation : Compare computational ΔG values with experimental IC₅₀ from kinase inhibition assays. Discrepancies may arise from solvent effects or protein flexibility not captured in simulations .
Q. How do structural modifications at the piperidine moiety alter pharmacokinetic properties in vitro?
- N-Substitution : Methylation reduces basicity, lowering hepatic microsomal clearance (e.g., t₁/₂ increases from 2.1 to 4.8 hours in human liver microsomes).
- Ring Saturation : Dihydrogenation improves Caco-2 permeability (Papp >10 × 10⁻⁶ cm/s) by reducing polar surface area.
- SAR Studies : Use logD (octanol/water) and plasma protein binding assays to correlate hydrophobicity with bioavailability .
Q. What orthogonal analytical approaches resolve contradictions in stability studies under varying pH/temperature conditions?
- HPLC-UV/PDA : Monitor degradation products (e.g., hydrolyzed pyrimidine at pH <3).
- LC-MS/MS : Identify oxidative metabolites (e.g., piperidine N-oxide at elevated temperatures).
- ¹H NMR : Track ether bond cleavage in accelerated stability studies (40°C/75% RH). Store at 2–8°C in amber vials to minimize photodegradation .
Q. How does the hydrochloride salt form influence crystallinity compared to free base formulations?
- X-Ray Diffraction (XRD) : The salt exhibits higher crystallinity (sharp peaks at 2θ = 15–25°) and a monoclinic lattice.
- Polymorphism Screening : Salt forms reduce hygroscopicity vs. free base (water uptake <0.1% at 25°C/60% RH).
- Dissolution Profiles : The salt achieves >90% dissolution in simulated gastric fluid within 30 minutes, enhancing oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
